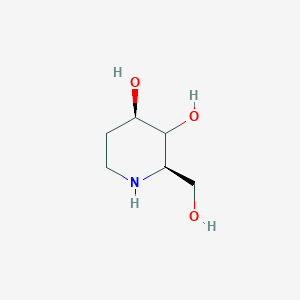
2-Hydroxymethyl-piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-piperidine-3,4-diol is a polyhydroxylated piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
The synthesis of 2-Hydroxymethyl-piperidine-3,4-diol can be achieved through several methods. One common synthetic route involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched protected piperidines . Another method involves the preparation from 3-azido-propenyl-benzene through ozonolysis . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxymethyl-piperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo-piperidine derivatives .
Applications De Recherche Scientifique
2-Hydroxymethyl-piperidine-3,4-diol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a glycosidase inhibitor . In the industry, it is used in the development of drugs and other therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-piperidine-3,4-diol involves its interaction with specific molecular targets, such as glycosidases. It inhibits these enzymes by mimicking the structure of their natural substrates, thereby preventing the breakdown of glycosidic bonds . This inhibition can lead to various therapeutic effects, depending on the specific glycosidase targeted.
Comparaison Avec Des Composés Similaires
2-Hydroxymethyl-piperidine-3,4-diol is similar to other polyhydroxylated piperidines and iminosugars, such as 1-deoxynojirimycin and fagomine . These compounds share a common structural motif and exhibit similar biological activities, particularly as glycosidase inhibitors. this compound is unique in its specific substitution pattern, which can influence its potency and selectivity as an inhibitor.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1 |
Clé InChI |
YZNNBIPIQWYLDM-QYRBDRAASA-N |
SMILES isomérique |
C1CN[C@@H](C([C@@H]1O)O)CO |
SMILES canonique |
C1CNC(C(C1O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


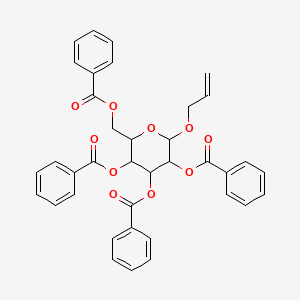
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
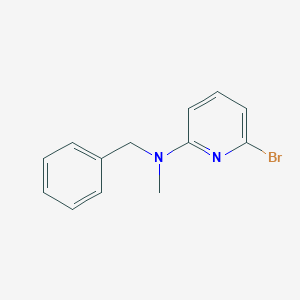
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
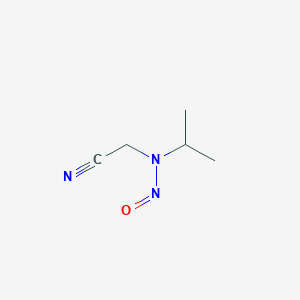
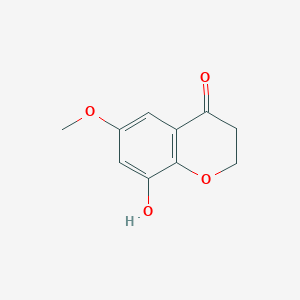
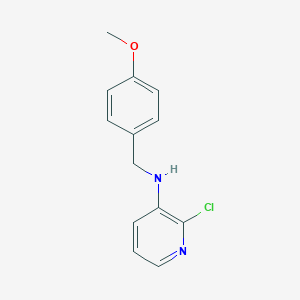
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
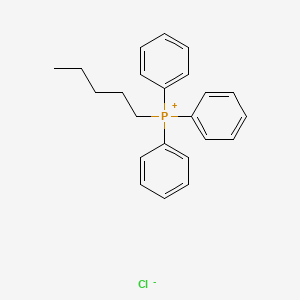
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)


